1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone
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Overview
Description
1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone is a fascinating synthetic compound. It features an intricate molecular structure that combines elements of pyrazolo and pyrazin with a methoxyphenyl group, showcasing its potential versatility in various applications in scientific research.
Preparation Methods
Synthetic routes and reaction conditions: To synthesize 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone, a common route begins with the condensation of an appropriate hydrazine derivative with a dihydropyrazinone intermediate. Specific reagents, solvents, temperatures, and catalysts used can vary based on the desired yield and purity. For instance, a method might involve:
Starting with a methoxy-substituted phenyl ketone.
Reacting it with hydrazine to form a hydrazone.
Cyclizing the hydrazone with dihydropyrazinone under acidic conditions.
Industrial production methods: Industrial methods for synthesizing this compound typically focus on optimizing yield and minimizing costs. They might involve continuous flow reactors to maintain precise temperature and reaction control or use cheaper and more readily available starting materials. Large-scale production would also account for the recyclability of solvents and reagents, with emphasis on safety and environmental regulations.
Chemical Reactions Analysis
Types of reactions: 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: Transforming the methoxy group or other sites in the compound.
Reduction: Modifying the pyrazolo or pyrazin rings.
Substitution: Particularly at the methoxyphenyl group.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reactions: With halogenating agents like thionyl chloride.
Major products formed:
Oxidized derivatives with altered functional groups.
Reduced forms featuring modifications to the pyrazolo or pyrazin structure.
Substituted products with new functional groups replacing the methoxy or other substituents.
Scientific Research Applications
This compound finds utility in numerous fields due to its complex structure:
Chemistry: As a building block for novel compounds and in studying reaction mechanisms.
Biology: Potentially in biochemical assays or as a probe for certain biological pathways.
Medicine: Investigation of its pharmacological properties, possibly as a lead compound for drug development.
Industry: Uses in material sciences or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
Molecular targets and pathways: The mechanism by which 1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(2-methoxyphenyl)ethanone acts likely involves interaction with specific enzymes or receptors, altering biological pathways. The methoxyphenyl group might enhance its binding affinity to certain targets, while the pyrazolo and pyrazin rings contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Pyrazolopyrazines with different alkyl or aryl substituents.
Ethanone derivatives with varying aromatic substitutions.
There you go: a complete deep-dive into this compound. Anything else?
Properties
IUPAC Name |
1-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-2-(2-methoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)10-15(19)17-8-9-18-13(11-17)6-7-16-18/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUVEWHHJFJDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)N2CCN3C(=CC=N3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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